N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N-[(3,5-dimethyl-1-phenyl-4-pyrazolyl)methylideneamino]-4-methylbenzenesulfonamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Coordination Chemistry and Synthesis
N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide has been studied for its coordination chemistry, particularly with various metals like copper(II), nickel(II), cobalt(II), and others. The compound's coordination involves tridentate ligand behavior, coordinating via enolic carbonyl oxygen, azomethine nitrogen, and pyrazolone oxygen atoms. This ligand and its metal complexes have been characterized using various techniques including elemental and thermal analyses, spectroscopic methods, and magnetic moments measurements, providing insights into their structural and chemical properties (Fouda et al., 2008).
Antimicrobial Activity
Another significant application of derivatives of N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide is in antimicrobial activity. Novel compounds based on this structure have been synthesized and screened for their antimicrobial properties. These studies have led to the identification of compounds with promising antibacterial and antifungal activities (Al-Ghamdi, 2019).
Corrosion Inhibition
Some derivatives of N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide have been explored for their potential as corrosion inhibitors. For instance, certain cationic Schiff surfactants based on this structure show excellent corrosion inhibition properties for carbon steel in hydrochloric acid, adhering to Langmuir adsorption isotherm and behaving as mixed-type inhibitors. The effectiveness of these compounds as corrosion inhibitors is supported by various analyses, including potentiodynamic polarization and electrochemical impedance spectroscopy (Tawfik, 2015).
Anti-inflammatory Activities
Certain derivatives of N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide have been synthesized and evaluated for their anti-inflammatory activities. These studies involve the synthesis of compounds with various substitutions and the subsequent assessment of their anti-inflammatory effects, highlighting the potential of these compounds in medical and pharmacological applications (Sunder & Maleraju, 2013).
properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c1-14-9-11-18(12-10-14)26(24,25)22-20-13-19-15(2)21-23(16(19)3)17-7-5-4-6-8-17/h4-13,22H,1-3H3/b20-13+ |
InChI Key |
RTXNHCBWVATSOB-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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